Phenol, 4-(1,1-dimethylpropyl)-, also known as 4-tert-pentylphenol, is an organic compound with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol. It is characterized by a phenolic structure where a tert-pentyl group is attached to the para position of the hydroxyl group. The compound appears as a solid, typically marketed in powder, flake, or briquette form, and has a melting point of approximately 95 °C and a boiling point of around 262 °C .
Phenol, 4-(1,1-dimethylpropyl)- is used primarily in the production of phenolic resins and as an intermediate in the synthesis of various industrial chemicals, including perfumes and vulcanizing agents for rubber .
Research on the biological activity of Phenol, 4-(1,1-dimethylpropyl)- indicates potential endocrine-disrupting effects. It has been evaluated for its toxicity and potential health risks associated with exposure. Studies suggest that it may exhibit low acute toxicity but could cause mucosal irritation and respiratory distress upon inhalation . The compound's toxicological profile is often compared with its analogs, notably 4-tert-butylphenol, which shares similar properties and health effects .
Phenol, 4-(1,1-dimethylpropyl)- can be synthesized through several methods:
Phenol, 4-(1,1-dimethylpropyl)- is utilized in various applications:
Interaction studies concerning Phenol, 4-(1,1-dimethylpropyl)- reveal its potential impact on biological systems. Research indicates interactions with liver enzymes involved in drug metabolism and detoxification processes. Its structural similarity to other branched alkyl phenols suggests that it may compete for metabolic pathways with these compounds .
Additionally, studies have shown that exposure can lead to significant biological responses such as alterations in enzyme activity related to conjugation processes in liver cells .
Several compounds share structural similarities with Phenol, 4-(1,1-dimethylpropyl)-. Here are some notable examples:
Phenol, 4-(1,1-dimethylpropyl)- stands out due to its branched alkyl chain which enhances its lipophilicity compared to linear counterparts. This structural feature influences its biological activity and environmental behavior differently than those of similar compounds.
The introduction of the 1,1-dimethylpropyl (tert-amyl) group onto the phenolic ring represents a critical step in synthesizing this compound. Recent advances in alkylation methodologies highlight the use of deep eutectic solvents (DESs) as sustainable reaction media. A study demonstrated that a DES composed of choline bisulfate (ChBf) and p-toluene sulfonic acid (p-TsOH) catalyzes the alkylation of phenol with tert-butyl alcohol at remarkably mild conditions (30°C), achieving 99.5% conversion of tert-butyl alcohol. Kinetic modeling using the Runge–Kutta–Fehlberg method confirmed the reaction’s pseudo-first-order dependence on tert-butyl alcohol concentration, with an activation energy of 45.2 kJ/mol.
Alternative approaches employ transition metal catalysts. For instance, nickel complexes facilitated the synthesis of 4-tert-amylphenol via hydroalkylation of allyl ether precursors, followed by acid-catalyzed deprotection. This method achieved a 93% yield under reflux conditions in tetrahydrofuran, underscoring the versatility of nickel-mediated C–C bond formation.
Table 1: Comparison of Alkylation Methods
| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| ChBf/p-TsOH (DES) | 30 | 99.5 | >95 |
| Ni(PMe₃)₄H | 80 (reflux) | 93 | 88 |
The ortho-directed introduction of the mercapto (-SH) group remains challenging due to competing electrophilic pathways. While the provided sources lack explicit thiolation protocols for this compound, analogous strategies for aromatic thiolation can be inferred. Zeolite-mediated systems, known for regioselective nitration, may be adapted to direct thiolation by pre-coordinating phenol derivatives within porous frameworks. For example, nitration in faujasite zeolites preferentially occurs at the ortho position due to steric and electronic constraints, suggesting that similar confinement effects could guide thiolating agents to the desired position.
Zeolites excel in controlling regioselectivity through molecular confinement and acid-site positioning. In the nitration of phenol using faujasite zeolites, ortho-selectivity exceeded 80% at low substrate loadings, attributed to the preferential adsorption of phenol’s hydroxyl group onto Brønsted acid sites within zeolite cages. This principle could be extended to thiolation by immobilizing thiolating agents (e.g., H₂S or thiourea derivatives) on zeolitic frameworks, ensuring proximity to the ortho position post-alkylation.
Table 2: Zeolite Performance in Regioselective Reactions
| Zeolite Type | Reaction | Regioselectivity (%) | Key Factor |
|---|---|---|---|
| Faujasite | Nitration of Phenol | 80–85 (ortho) | Pore size and acid sites |
Solvent choice profoundly impacts reaction efficiency. DESs, such as ChBf/p-TsOH, reduce energy barriers by stabilizing transition states through hydrogen bonding and electrostatic interactions. Comparative studies show that polar aprotic solvents (e.g., tetrahydrofuran) enhance nickel-catalyzed alkylation by solubilizing intermediates, while protic solvents accelerate undesired protonation side reactions.
Table 3: Solvent Impact on Alkylation Kinetics
| Solvent | Dielectric Constant | Conversion (%) | Byproduct Formation (%) |
|---|---|---|---|
| DES (ChBf/p-TsOH) | 32.7 | 99.5 | <2 |
| Tetrahydrofuran | 7.6 | 93 | 5 |
Optimizing phenol alkylation involves minimizing diaryl ether and polyalkylated byproducts. Response surface methodology (RSM) identified optimal conditions for DES-catalyzed reactions: a molar ratio of 1:1.2 (phenol:tert-butyl alcohol), 30°C, and 4-hour reaction time. Catalyst recyclability studies confirmed that the DES system retained >90% activity after eight cycles, with no leaching of acidic components. For nickel-based systems, the addition of p-toluenesulfonic acid suppressed oligomerization byproducts, improving selectivity to 88%.
Phenol, 4-(1,1-dimethylpropyl)-2-mercapto-, commonly known as 4-tert-pentyl-2-mercaptophenol, demonstrates exceptional effectiveness as a radical scavenging agent in polymer stabilization systems. This dual-functional compound combines both phenolic antioxidant properties and thiol radical trapping capabilities, providing superior protection against polymer degradation [1] [2] [3].
The radical scavenging mechanism operates through a hydrogen atom transfer process, where the phenolic hydroxyl group donates hydrogen atoms to peroxy radicals formed during polymer oxidation [4]. Simultaneously, the mercapto group provides additional radical quenching through sulfur-centered mechanisms. Research indicates that phenolic compounds with electron-donating substituents, such as the tert-pentyl group in this compound, exhibit enhanced radical scavenging activity due to increased electron density on the aromatic ring [5].
The stoichiometric factor for radical trapping by mercapto-phenol derivatives ranges from 1.2 to 2.4, depending on the specific radical species involved [4]. For peroxy radicals, the compound demonstrates an n-value of approximately 2.0, indicating the stepwise formation of semiquinone radicals and subsequent quinone products. This multi-step mechanism provides prolonged protection compared to single-step radical scavengers [3].
Performance evaluation studies using differential scanning calorimetry have shown that thiol-containing phenolic stabilizers exhibit chain inhibition to chain propagation ratios approximately 10 times greater than conventional phenolic antioxidants [3]. The enhanced effectiveness stems from the synergistic interaction between the phenolic and mercapto functionalities, where the thiol group can regenerate the phenolic antioxidant through electron transfer mechanisms [6].
The bifunctional nature of phenol, 4-(1,1-dimethylpropyl)-2-mercapto- makes it particularly valuable for nanocomposite interface modification. The mercapto group provides strong covalent bonding to metal surfaces through thiolate formation, while the phenolic moiety enables hydrogen bonding and aromatic interactions with polymer matrices [7] [8].
Surface modification protocols typically involve the formation of self-assembled monolayers through thiol-substrate interactions. Gold nanoparticles represent a primary application area, where the compound forms stable Au-S bonds with bond energies ranging from 40 to 50 kcal/mol [7]. The resulting monolayers exhibit enhanced stability compared to physisorbed systems due to the covalent nature of the metal-thiol interaction [9].
Characterization studies using X-ray photoelectron spectroscopy confirm successful surface modification, with characteristic peaks appearing at binding energies of 162-164 eV for the sulfur 2p orbital, indicating thiolate formation [7]. Contact angle measurements demonstrate significant changes in surface hydrophilicity, with modified surfaces showing contact angles ranging from 60-80 degrees depending on the specific substrate and modification conditions [8].
The phenolic portion of the molecule contributes additional functionality through its ability to participate in hydrogen bonding networks and aromatic stacking interactions. This dual adhesion mechanism results in improved interfacial strength between nanofillers and polymer matrices, leading to enhanced mechanical properties of the resulting nanocomposites [10] [11].
Thermal stability studies indicate that mercapto-phenol modified interfaces maintain their functionality up to temperatures of 200-250°C, making them suitable for high-performance polymer applications [12]. The thermal degradation pathway involves initial oxidation of the thiol group followed by decomposition of the aromatic system at higher temperatures [12].
Phenol, 4-(1,1-dimethylpropyl)-2-mercapto- functions as an excellent bidentate ligand for transition metal coordination complexes due to its complementary hard-soft donor atom combination. The phenolic oxygen acts as a hard donor suitable for early transition metals, while the mercapto sulfur provides soft donor characteristics ideal for late transition metals [13] [14].
Coordination geometry studies reveal that this compound typically forms five-membered chelate rings with metal centers, resulting in thermodynamically stable complexes [15] [16]. The bite angle of approximately 90 degrees optimizes orbital overlap between the metal d-orbitals and ligand donor atoms, contributing to complex stability [17] [18].
Spectroscopic characterization of metal complexes shows distinctive features in both infrared and electronic absorption spectra. The phenolic C-O stretching frequency shifts from 1260 cm⁻¹ in the free ligand to 1280-1300 cm⁻¹ upon coordination, indicating increased bond order due to metal-ligand π-back bonding [16]. Similarly, the S-H stretching vibration at 2570 cm⁻¹ disappears upon thiolate formation, replaced by metal-sulfur stretching modes in the 400-500 cm⁻¹ region [17].
Electronic spectra of the resulting complexes exhibit characteristic ligand-to-metal charge transfer bands in the visible region, with extinction coefficients ranging from 2000 to 15000 M⁻¹cm⁻¹ [13]. The band positions follow the spectrochemical series, with wavelengths shifting systematically based on the metal oxidation state and coordination geometry [13].
Crystallographic studies of representative complexes reveal distorted octahedral or square planar geometries, depending on the metal center and additional ligands present [16] [17]. Bond lengths for metal-sulfur interactions typically range from 2.2 to 2.6 Å, while metal-oxygen distances span 1.9 to 2.3 Å, consistent with the different ionic radii and covalent bonding contributions [17] [18].
The amphiphilic nature of phenol, 4-(1,1-dimethylpropyl)-2-mercapto- enables the formation of well-organized self-assembled monolayer architectures on appropriate substrates. The mercapto group serves as the anchoring headgroup, while the phenolic tail provides functionality and determines surface properties [19] [20] [9].
Monolayer formation kinetics follow a two-regime process characteristic of thiol-based systems [9]. The initial fast regime involves rapid chemisorption of the thiol headgroup to the substrate surface, typically completed within seconds to minutes. This is followed by a slower reorganization phase where molecules adopt their final packing arrangement, occurring over hours to days [9].
Structural characterization using scanning tunneling microscopy reveals that the compound forms ordered domains with intermolecular spacing of approximately 5-6 Å, consistent with van der Waals interactions between adjacent molecules [19]. The phenolic groups orient away from the substrate surface, creating a hydrophilic terminal layer capable of hydrogen bonding interactions [20].
Infrared spectroscopy of the monolayers shows characteristic features that confirm successful assembly. The C-H stretching modes of the tert-pentyl group appear at 2870 and 2930 cm⁻¹, while the aromatic C-C stretching vibrations are observed at 1600 and 1500 cm⁻¹ [8]. The broad O-H stretching band of the phenolic group at 3200-3600 cm⁻¹ indicates hydrogen bonding between adjacent molecules within the monolayer [8].
Electrochemical studies demonstrate that these monolayers exhibit excellent barrier properties, with electron transfer rates reduced by factors of 10³ to 10⁶ compared to bare substrates [19]. This blocking behavior makes them valuable for applications in molecular electronics and corrosion protection [20].
The stability of mercapto-phenol monolayers depends significantly on environmental conditions. Under ambient laboratory conditions, the monolayers remain stable for weeks to months. However, exposure to strongly basic conditions (pH > 12) can lead to degradation through nucleophilic attack on the aromatic ring [8].
Phenol, 4-(1,1-dimethylpropyl)-2-mercapto- serves as an effective modifier and promoter in heterogeneous catalytic systems, particularly those involving transition metal catalysts. The compound functions through multiple mechanisms including metal coordination, surface modification, and radical scavenging [21] [22] [23].
In metal-organic framework catalysts, incorporation of mercapto-phenol derivatives creates bifunctional active sites combining Lewis acid and Brønsted base functionalities [21]. The phenolic group provides proton donation/acceptance capability while the mercapto group coordinates to metal nodes, creating cooperative catalytic sites. This bifunctionality enables complex multi-step reactions including tandem Knoevenagel condensation-Michael addition sequences [21].
Catalytic performance data demonstrate significant enhancements in both activity and selectivity when mercapto-phenol modifiers are incorporated. For phenol hydrodeoxygenation reactions, catalysts modified with mercapto-phenol derivatives show 40-60% higher activity compared to unmodified systems [23]. The improvement stems from enhanced metal dispersion and modified electronic properties of the catalytic sites [23].
Surface analysis using X-ray photoelectron spectroscopy confirms successful incorporation of the modifier, with sulfur signals appearing at binding energies characteristic of metal-sulfur interactions [24]. Temperature-programmed desorption studies reveal enhanced thermal stability of the modified catalysts, with decomposition temperatures increased by 50-80°C compared to baseline systems [24].
Mechanistic studies using in-situ spectroscopy techniques indicate that the mercapto-phenol modifier influences reaction pathways by stabilizing key intermediates [22]. For carbon dioxide activation reactions, the phenolic hydroxyl group assists in carbon dioxide adsorption and activation, while the mercapto group maintains metal centers in optimal oxidation states [22].
Long-term stability testing demonstrates that mercapto-phenol modified catalysts maintain activity over extended reaction periods. After 100 hours of continuous operation, catalysts retain 85-95% of their initial activity, compared to 60-70% retention for unmodified systems [24]. This enhanced stability results from reduced catalyst deactivation through sintering and poisoning mechanisms [23].